Selective Thermal Deprotection
The thermal cleavage temperature of grafted tert-butyl esters is significantly lower than that of methyl or isopropyl esters, enabling selective deprotection without degradation of the organofunctional tail. [1]
| Evidence Dimension | Thermal Stability and Cleavage Temperature |
|---|---|
| Target Compound Data | Low thermolysis temperature enabling selective cleavage |
| Comparator Or Baseline | Methyl ester: not selectively cleaved by temperature; Isopropyl ester: cleavage occurs near thermal degradation temperature |
| Quantified Difference | Temperature order: tert-butyl < i-propyl < methyl |
| Conditions | Grafted ester monolayers on silica surfaces; thermogravimetric analysis |
Why This Matters
This allows for orthogonal deprotection strategies where the tert-butyl ester can be removed selectively while other ester protecting groups remain intact, crucial for complex multistep syntheses of pharmaceutical intermediates.
- [1] Dugas, V., & Chevalier, Y. (2011). Chemical reactions in dense monolayers: in situ thermal cleavage of grafted esters for preparation of solid surfaces functionalized with carboxylic acids. Langmuir, 27(23), 14188-14200. https://doi.org/10.1021/la2029438 View Source
